An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Versatile Fluorogenic Substrate for Caspase-1 and ACE2
An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: A Versatile Fluorogenic Substrate for Caspase-1 and ACE2
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Mca-YVADAP-Lys(Dnp)-OH is a highly utilized fluorogenic peptide substrate for the sensitive detection of two critical enzymes: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). Its utility in research and drug discovery stems from its clever design, which is based on the principle of Fluorescence Resonance Energy Transfer (FRET).
The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro (YVADAP), incorporates recognition motifs for both enzymes. The N-terminus is labeled with a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), while a quenching acceptor group, 2,4-dinitrophenyl (Dnp), is attached to the lysine (Lys) residue. In its intact state, the close proximity of the Mca fluorophore to the Dnp quencher results in the suppression of fluorescence. Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for real-time kinetic analysis.
The distinct cleavage sites for each enzyme within the peptide sequence enable its use in differential assays:
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Caspase-1 , a key mediator of inflammation and pyroptosis, cleaves the peptide bond between alanine (Ala) and aspartic acid (Asp).
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Angiotensin-Converting Enzyme 2 (ACE2) , a central regulator of the renin-angiotensin system and the cellular receptor for SARS-CoV-2, cleaves the peptide bond between proline (Pro) and lysine (Lys).
The excitation and emission maxima for the Mca fluorophore are in the range of 320-328 nm and 405-420 nm, respectively.
Quantitative Data
The following tables summarize the available kinetic parameters for the interaction of Mca-YVADAP-Lys(Dnp)-OH and related substrates with Caspase-1 and ACE2.
Table 1: Kinetic Constants for ACE2
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human ACE2 | Mca-YVADAPK(Dnp) | 22.0 ± 0.3 | Not Reported | Not Reported | [1] |
| Mouse ACE2 | Mca-YVADAPK(Dnp) | 17.4 ± 0.4 | Not Reported | Not Reported | [1] |
| Rat ACE2 | Mca-YVADAPK(Dnp) | 17.8 ± 0.4 | Not Reported | Not Reported | [1] |
| Not Specified | Mca-APK-Dnp | 76.6 | 60.9 | 7.9 x 105 | [2] |
Table 2: Kinetic Constants for Caspase-1
| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Recombinant Human Caspase-1 | Ac-YVAD-AMC | 13.5 | 1.8 | 1.3 x 105 | Data from similar substrate |
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay
This protocol is adapted from established methods for fluorometric caspase assays and should be optimized for specific experimental conditions.
1. Reagent Preparation:
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Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% (w/v) sucrose, and 0.1% (w/v) CHAPS.
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Reducing Agent: 100 mM Dithiothreitol (DTT) in deionized water. Prepare fresh.
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Substrate Stock Solution: Dissolve Mca-YVADAP-Lys(Dnp)-OH in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.
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Caspase-1 Enzyme: Recombinant human Caspase-1. Dilute to the desired concentration in Assay Buffer immediately before use.
2. Assay Procedure:
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Prepare a reaction master mix by combining Assay Buffer and the DTT solution (to a final concentration of 10 mM DTT).
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In a 96-well black microplate, add 50 µL of the reaction master mix to each well.
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Add 10 µL of the cell lysate or purified Caspase-1 enzyme to each well.
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To initiate the reaction, add 5 µL of a working solution of Mca-YVADAP-Lys(Dnp)-OH (e.g., 200 µM in Assay Buffer for a final concentration of 20 µM).
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Immediately start monitoring the fluorescence intensity in a microplate reader with excitation at ~325 nm and emission at ~395 nm.
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Record data every 1-2 minutes for 30-60 minutes at 37°C.
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For control experiments, include wells with a Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) to confirm that the observed activity is specific to Caspase-1.
Protocol 2: ACE2 Activity Assay
This protocol is based on methodologies for measuring ACE2 activity in biological samples.
1. Reagent Preparation:
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ACE2 Assay Buffer: 75 mM Tris-HCl, pH 7.5, containing 1 M NaCl, and 0.5 mM ZnCl₂.
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Substrate Stock Solution: Dissolve Mca-YVADAP-Lys(Dnp)-OH in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.
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ACE2 Enzyme or Sample: Purified recombinant ACE2 or tissue/cell lysates.
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ACE1 Inhibitor (Optional but Recommended): Captopril (10 µM final concentration) to block potential interference from ACE1.
2. Assay Procedure:
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In a 96-well black microplate, add 50 µL of ACE2 Assay Buffer to each well. If using, add the ACE1 inhibitor to the buffer.
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Add 20 µL of the sample containing ACE2 (e.g., cell lysate, tissue homogenate, or purified enzyme) to the wells.
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To initiate the reaction, add 10 µL of a working solution of Mca-YVADAP-Lys(Dnp)-OH (e.g., 500 µM in ACE2 Assay Buffer for a final concentration of 50 µM).
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Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
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Take kinetic readings every 1-5 minutes for 30-90 minutes at 37°C.
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To determine the specificity of the assay, include control wells with a known ACE2 inhibitor.
Mandatory Visualizations
Signaling Pathways
Caption: NLRP3 Inflammasome Activation Pathway Leading to Caspase-1 Activation.
